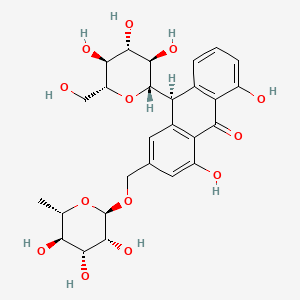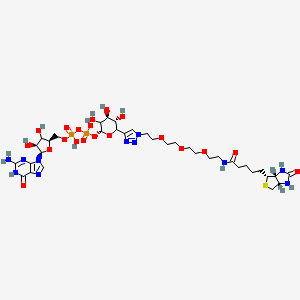
GDP-Fuc-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GDP-Fuc-Biotin, also known as guanosine diphosphate-fucose-biotin, is a biotinylated form of GDP-fucose. GDP-fucose is a nucleotide sugar that serves as a donor substrate for fucosyltransferases, enzymes that transfer fucose to various acceptor molecules. The addition of biotin to GDP-fucose allows for the detection and analysis of fucosylated glycans through biotin-avidin interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GDP-Fuc-Biotin involves the enzymatic conversion of GDP-fucose to its biotinylated form. This process typically uses recombinant fucosyltransferases and biotinylation reagents. The reaction mixture includes GDP-fucose, a recombinant fucosyltransferase, and biotinylation reagents in an appropriate buffer. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound can be achieved through multi-enzyme cascades in a repetitive-batch mode. This method involves the use of bifunctional enzymes such as fucokinase/GDP-fucose pyrophosphorylase from Bacteroides fragilis. The process can be scaled up to produce gram-scale quantities of this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
GDP-Fuc-Biotin undergoes various chemical reactions, including:
Substitution Reactions: The biotin moiety can be introduced to GDP-fucose through substitution reactions involving biotinylation reagents.
Enzymatic Reactions: Fucosyltransferases catalyze the transfer of fucose from this compound to acceptor molecules such as glycoproteins and glycolipids.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
GDP-fucose: The nucleotide sugar substrate.
Biotinylation Reagents: Chemicals used to attach biotin to GDP-fucose.
Fucosyltransferases: Enzymes that facilitate the transfer of fucose to acceptor molecules.
Major Products Formed
The major products formed from the reactions involving this compound are biotinylated glycans, glycoproteins, and glycolipids. These products can be detected and analyzed using biotin-avidin interactions .
Scientific Research Applications
GDP-Fuc-Biotin has a wide range of applications in scientific research, including:
Chemistry: Used in the study of glycosylation processes and the synthesis of biotinylated glycans.
Biology: Employed in cell labeling and imaging studies to detect specific glycan epitopes on cell surfaces.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting fucosylated glycans.
Industry: Applied in the production of biotinylated glycoproteins and glycolipids for various industrial applications
Mechanism of Action
The mechanism of action of GDP-Fuc-Biotin involves the transfer of fucose from GDP-fucose to acceptor molecules by fucosyltransferases. The biotin moiety allows for the detection and analysis of the fucosylated products through biotin-avidin interactions. This process is crucial for studying cell-cell interactions, glycosylation patterns, and the role of fucosylated glycans in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to GDP-Fuc-Biotin include:
GDP-Cy5-Fucose: A fluorescently labeled form of GDP-fucose used for imaging studies.
GDP-Azido-Fucose: An azido-labeled form of GDP-fucose used for click chemistry applications.
CMP-Biotin-Sialic Acid: A biotinylated form of CMP-sialic acid used for studying sialylation processes
Uniqueness
This compound is unique due to its biotinylated form, which allows for easy detection and analysis of fucosylated products through biotin-avidin interactions. This feature makes it highly valuable for studying glycosylation processes, cell-cell interactions, and the role of fucosylated glycans in various biological systems .
Properties
Molecular Formula |
C35H55N11O20P2S |
|---|---|
Molecular Weight |
1043.9 g/mol |
IUPAC Name |
[(2R,4S,5S)-6-[1-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]-3,4,5-trihydroxyoxan-2-yl] [[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C35H55N11O20P2S/c36-34-41-30-23(31(53)42-34)38-16-46(30)32-27(51)24(48)19(63-32)14-62-67(55,56)66-68(57,58)65-33-28(52)25(49)26(50)29(64-33)17-13-45(44-43-17)6-8-60-10-12-61-11-9-59-7-5-37-21(47)4-2-1-3-20-22-18(15-69-20)39-35(54)40-22/h13,16,18-20,22,24-29,32-33,48-52H,1-12,14-15H2,(H,37,47)(H,55,56)(H,57,58)(H2,39,40,54)(H3,36,41,42,53)/t18-,19-,20-,22-,24?,25+,26+,27+,28?,29?,32-,33-/m1/s1 |
InChI Key |
SKTALUMBAPLEAU-NODJZILFSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)C4[C@H]([C@@H](C([C@H](O4)OP(=O)(O)OP(=O)(O)OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)C4C(C(C(C(O4)OP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


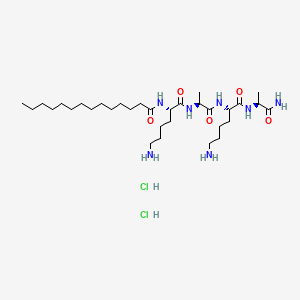
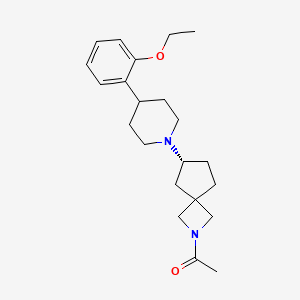
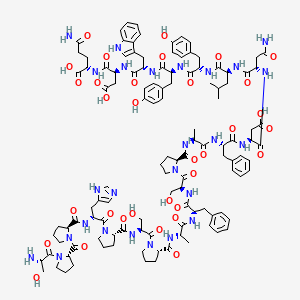
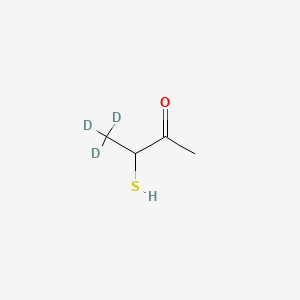
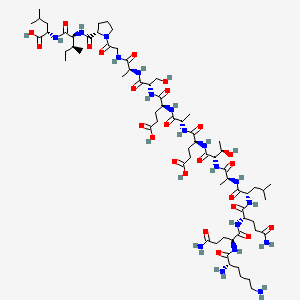

![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)
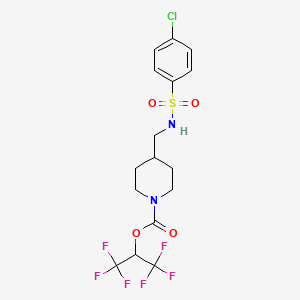
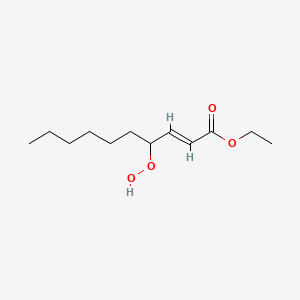
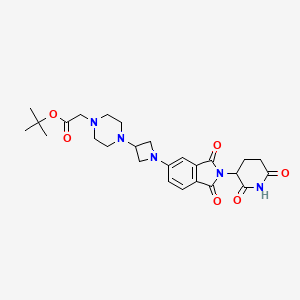


![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
